molecular formula C13H11F4N3O3S B11093189 2-Acetylamino-3,3,3-trifluoro-2-(6-fluoro-benzothiazol-2-ylamino)-propionic acid methyl ester

2-Acetylamino-3,3,3-trifluoro-2-(6-fluoro-benzothiazol-2-ylamino)-propionic acid methyl ester

Cat. No.: B11093189
M. Wt: 365.31 g/mol
InChI Key: NWAFINYAYXIPQO-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate typically involves multiple steps, starting with the preparation of the benzothiazole intermediate. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . The resulting benzothiazole intermediate is then subjected to further reactions to introduce the trifluoromethyl and acetylamino groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as 2-amino-6-methylbenzothiazole and 2-(6-methyl-1,3-benzothiazol-2-yl)amino derivatives .

Uniqueness

What sets Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H11F4N3O3S

Molecular Weight

365.31 g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate

InChI

InChI=1S/C13H11F4N3O3S/c1-6(21)19-12(10(22)23-2,13(15,16)17)20-11-18-8-4-3-7(14)5-9(8)24-11/h3-5H,1-2H3,(H,18,20)(H,19,21)

InChI Key

NWAFINYAYXIPQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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